molecular formula C3H7F2N B3054404 (2,2-Difluoro-ethyl)-methyl-amine CAS No. 60168-06-1

(2,2-Difluoro-ethyl)-methyl-amine

Cat. No.: B3054404
CAS No.: 60168-06-1
M. Wt: 95.09 g/mol
InChI Key: BFIDWKHKCDJLQE-UHFFFAOYSA-N
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Description

(2,2-Difluoro-ethyl)-methyl-amine is a fluorinated organic compound characterized by the presence of two fluorine atoms attached to an ethyl group, which is further bonded to a methylamine group. This compound is of significant interest in medicinal chemistry due to its unique properties, such as increased lipophilicity and metabolic stability, which are imparted by the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-ethyl)-methyl-amine typically involves the reaction of 2,2-difluoroethanol with methylamine under specific conditions. One common method includes the use of a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate, which facilitates the electrophilic 2,2-difluoroethylation of nucleophiles like thiols, amines, and alcohols .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. This often includes the use of catalytic hydrogenation or reductive agents to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-ethyl)-methyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Thiols, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetic acid derivatives, while reduction can produce difluoroethylamines .

Scientific Research Applications

(2,2-Difluoro-ethyl)-methyl-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Difluoro-ethyl)-methyl-amine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms increases the acidity of the α-proton, which can enhance the compound’s affinity and specificity for certain drug targets. Additionally, the C-F bonds contribute to metabolic stability, making it a stable bioisostere for various pharmacophores .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoroethanol
  • 2,2-Difluoroethylamine
  • 2,2-Difluoroethyl acetate

Uniqueness

(2,2-Difluoro-ethyl)-methyl-amine is unique due to its combination of a difluoroethyl group with a methylamine group, which imparts distinct physicochemical properties. Compared to similar compounds, it offers a balance of lipophilicity, metabolic stability, and reactivity, making it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

2,2-difluoro-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N/c1-6-2-3(4)5/h3,6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIDWKHKCDJLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632916
Record name 2,2-Difluoro-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60168-06-1
Record name 2,2-Difluoro-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-N-methylethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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